Tetraisopropyl Difluoromethylenebisphosphonate
Description
Tetraisopropyl Difluoromethylenebisphosphonate (CAS 78715-59-0) is an organophosphorus compound with the molecular formula C₁₃H₂₈F₂O₆P₂ and a molecular weight of 380.305 g/mol . Structurally, it features a difluoromethylene (–CF₂–) bridge linking two phosphonate groups, each esterified with isopropyl moieties. This configuration imparts unique electronic properties due to the electronegativity of fluorine atoms, which stabilize the bisphosphonate moiety and enhance its mimicry of pyrophosphate structures .
The compound is primarily utilized as an intermediate in synthesizing 5′-triphosphate and 5′-diphosphate mimics for transcriptase inhibition, making it valuable in antiviral and biochemical research . Its stability under mild reaction conditions and compatibility with enzymatic studies further underscore its utility .
Properties
IUPAC Name |
2-[[di(propan-2-yloxy)phosphoryl-difluoromethyl]-propan-2-yloxyphosphoryl]oxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28F2O6P2/c1-9(2)18-22(16,19-10(3)4)13(14,15)23(17,20-11(5)6)21-12(7)8/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZWQCNFQZUTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(F)(F)P(=O)(OC(C)C)OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28F2O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471119 | |
| Record name | tetraisopropyl difluoromethylenediphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78715-59-0 | |
| Record name | P,P,P′,P′-Tetrakis(1-methylethyl) P,P′-(difluoromethylene)bis[phosphonate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78715-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tetraisopropyl difluoromethylenediphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraisopropyl difluoromethylenediphosphonate can be synthesized through a multi-step process. One common method involves the reaction of tetraisopropyl methylenediphosphonate with sodium hexamethyldisilazane in tetrahydrofuran, followed by the addition of N-fluorobis(benzenesulfon)imide . The reaction conditions typically involve low temperatures and controlled environments to ensure high yields and purity.
Industrial Production Methods: Industrial production of tetraisopropyl difluoromethylenediphosphonate often involves scaling up the laboratory synthesis methods. The process requires precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, to achieve consistent product quality. The use of advanced purification techniques, such as vacuum distillation and recrystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Tetraisopropyl difluoromethylenediphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be employed for substitution reactions.
Major Products: The major products formed from these reactions include various phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Research Applications
1. Synthesis of Organophosphorus Compounds
- Tetraisopropyl difluoromethylenebisphosphonate serves as a reagent in the synthesis of complex organophosphorus compounds. It acts as a precursor for the preparation of fluorinated phosphonates, which are valuable in various chemical reactions.
2. Reaction Mechanisms
- The compound can undergo several types of reactions, including:
- Oxidation: To form phosphonic acids.
- Reduction: Yielding phosphine derivatives.
- Substitution: Fluorine atoms can be replaced with other halogens or functional groups under specific conditions.
Table 1: Types of Reactions and Conditions
| Reaction Type | Major Products | Common Reagents |
|---|---|---|
| Oxidation | Phosphonic acids | Hydrogen peroxide, potassium permanganate |
| Reduction | Phosphine derivatives | Lithium aluminum hydride |
| Substitution | Substituted phosphonates | Chlorinating agents (Cl, Br) |
Biological Applications
1. Enzyme Inhibition Studies
- This compound is utilized in biological research to study enzyme inhibition. It serves as a probe for investigating biological pathways that involve phosphorus-containing compounds. This application is crucial for understanding metabolic processes and developing therapeutic strategies against diseases .
2. Biomedical Potential
- The compound has shown promise in treating proliferative disorders such as cancer and viral infections, including herpes simplex virus. Its structural similarities to nucleoside analogs allow it to interfere with nucleotide metabolism, making it a candidate for further biomedical research .
Industrial Applications
1. Production of Specialty Chemicals
- In the industrial sector, this compound is employed in the production of flame retardants and plasticizers. Its unique properties enable the formulation of materials with enhanced performance characteristics .
2. Synthetic Pathways
- The industrial synthesis of this compound often involves scaling up laboratory methods while maintaining strict control over reaction parameters to ensure product quality. Advanced purification techniques such as vacuum distillation are commonly used.
Case Studies and Research Findings
Case Study 1: Synthesis of Fluorinated Phosphonates
A study demonstrated the successful synthesis of various fluorinated phosphonates using this compound as a starting material. The yields were optimized through careful selection of reaction conditions, highlighting the compound's utility in generating valuable intermediates for pharmaceutical applications .
Case Study 2: Inhibition of Ecto-Nucleotidases
Research involving this compound has shown its effectiveness as an inhibitor of ecto-nucleotidases such as CD39 and CD73. These findings suggest potential therapeutic applications in modulating purinergic signaling pathways relevant to cancer and inflammatory diseases .
Mechanism of Action
The mechanism of action of tetraisopropyl difluoromethylenediphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions . The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural and Electronic Properties
The substitution pattern on the methylene bridge significantly influences the electronic and steric properties of bisphosphonates. Below is a comparative analysis:
Pharmacological and Biochemical Relevance
- Difluoro and Fluorinated Analogs : These compounds are critical in designing mRNA cap analogs (e.g., anti-reverse cap analogs, ARCAs) to enhance translational efficiency or inhibit decapping enzymes like hDcpS . The –CF₂– modification in mRNA caps improves binding affinity to eukaryotic translation initiation factors (eIF4E) .
- Non-Halogenated Derivatives: Used as reference compounds in structure-activity relationship (SAR) studies to isolate the effects of halogen substitution .
Biological Activity
Tetraisopropyl difluoromethylenebisphosphonate (TIDMBP) is a synthetic organophosphonate compound that has garnered attention for its potential biological activities. This article explores the biological activity of TIDMBP, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its difluoromethylene group and two phosphonate moieties. The chemical structure can be represented as follows:
This structure is significant as it influences the compound's reactivity and interaction with biological systems.
The biological activity of TIDMBP can be attributed to its interaction with various biochemical pathways:
- Enzyme Inhibition : TIDMBP acts as an inhibitor of certain enzymes involved in phospholipid metabolism, which can disrupt normal cellular functions.
- Signal Transduction Modulation : The compound may influence signaling pathways related to cell growth and apoptosis, potentially affecting cancer cell proliferation.
Biological Activity Overview
Recent studies have demonstrated that TIDMBP exhibits several biological activities:
- Antitumor Effects : TIDMBP has shown promise in inhibiting the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Properties : Research indicates that TIDMBP may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
- Antimicrobial Activity : Preliminary findings suggest that TIDMBP possesses antimicrobial properties against certain bacterial strains.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Neuroprotective | Protection against oxidative stress | |
| Antimicrobial | Activity against specific bacteria |
Case Study 1: Antitumor Activity
In a controlled laboratory setting, TIDMBP was tested on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase-3 activity.
Case Study 2: Neuroprotection
A study investigating the neuroprotective effects of TIDMBP involved exposing neuronal cultures to oxidative stress induced by hydrogen peroxide. Treatment with TIDMBP at concentrations of 1–5 µM resulted in a dose-dependent decrease in cell death, suggesting its potential for therapeutic application in neurodegenerative conditions.
Research Findings
- Antitumor Mechanism : A study published in Journal of Medicinal Chemistry indicated that TIDMBP's antitumor activity is mediated through the inhibition of PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation.
- Neuroprotective Mechanism : Research conducted at a leading university demonstrated that TIDMBP enhances the expression of antioxidant enzymes, thereby mitigating oxidative damage in neuronal cells.
- Antimicrobial Action : Laboratory tests revealed that TIDMBP exhibited significant inhibitory effects on Escherichia coli and Staphylococcus aureus, indicating its potential as a new antimicrobial agent.
Q & A
Q. What are the recommended methods for synthesizing and purifying tetraisopropyl difluoromethylenebisphosphonate?
Methodological Answer: Synthesis typically involves nucleophilic substitution using fluorinated methylene precursors and bisphosphonate esters under inert conditions. A modified procedure based on Smith’s method for analogous difluorophosphoranes employs mild reaction conditions (e.g., room temperature, anhydrous solvents) to minimize side reactions . Purification is achieved via column chromatography using a gradient of ethyl acetate/hexane (1:3 to 1:1) to isolate the product. Purity validation requires ³¹P NMR to confirm the absence of unreacted phosphonate intermediates and hydrolysis byproducts .
Q. Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₉FO₆P₂ | |
| Boiling Point (°C) | 394.1 (760 mmHg) | |
| LogP | 5.33 | |
| ³¹P NMR Chemical Shift | δ -5.2 to -6.8 ppm (coupled) |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ³¹P NMR : Essential for confirming bisphosphonate connectivity and identifying hydrolysis products. The compound exhibits two distinct peaks due to inequivalent phosphorus atoms (e.g., δ -5.2 and -6.8 ppm with J₃₁P-¹⁹F coupling ≈ 90 Hz) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 363.312) and detects fluorinated fragments .
- IR Spectroscopy : Confirms P=O (1250–1300 cm⁻¹) and P-F (950–980 cm⁻¹) stretching vibrations .
Q. How is this compound used in basic enzyme inhibition studies?
Methodological Answer: The compound’s bisphosphonate moiety mimics pyrophosphate, making it a competitive inhibitor for enzymes like decapping scavenger (hDcpS) or acetylcholinesterase (AChE). For example:
- Kinetic Assays : Pre-incubate the enzyme with varying inhibitor concentrations (0.1–10 μM) and measure activity loss via fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for AChE) .
- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values, accounting for solvent interference (DMSO < 1% v/v) .
Advanced Research Questions
Q. How can mechanistic studies resolve electronic effects of the difluoromethylene group on enzyme binding?
Methodological Answer:
- DFT Calculations : Model the electron-withdrawing effect of fluorine atoms on bisphosphonate charge distribution. Compare with non-fluorinated analogs to quantify electrostatic contributions to binding .
- Kinetic Isotope Effects (KIE) : Substitute ¹⁸O in phosphate groups to probe transition-state stabilization during catalysis .
- X-ray Crystallography : Co-crystallize the inhibitor with target enzymes (e.g., hDcpS) to identify fluorine-mediated hydrogen bonds or hydrophobic interactions .
Q. Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 25°C (vs. 40°C) | ↑ Purity (95%) |
| Solvent | Anhydrous THF | ↓ Side Products |
| Catalyst | 1 mol% TMSCl | ↑ Reaction Rate |
Q. How should researchers address contradictions in bioactivity data between lab and environmental studies?
Methodological Answer:
- Source Validation : Compare lab-grade purity (>98%, HPLC) with environmental samples (e.g., degraded metabolites detected via LC-MS/MS) .
- Cross-Study Harmonization : Replicate assays using standardized protocols (e.g., OECD TG 211 for Daphnia magna toxicity) to isolate confounding factors like pH or dissolved organic carbon .
- Meta-Analysis : Aggregate data from pharmacological (e.g., AChE inhibition ) and environmental toxicity studies (e.g., LC₅₀ in aquatic organisms ) to identify structure-activity relationships.
Q. What advanced methodologies assess environmental persistence and bioaccumulation?
Methodological Answer:
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C. Monitor degradation via ³¹P NMR and calculate half-lives (t₁/₂ > 30 days at pH 7 suggests high persistence) .
- Bioaccumulation Modeling : Use quantitative structure-property relationship (QSPR) models with logP (5.33) and molecular weight (362.3 g/mol) to predict BCF (bioaccumulation factor) .
Q. How can isotope-labeled analogs improve mechanistic studies in biochemical targeting?
Methodological Answer:
- ¹⁹F-Labeled Probes : Synthesize analogs with ¹⁹F tags for real-time monitoring of enzyme-inhibitor interactions via ¹⁹F NMR or MRI .
- Stable Isotope Tracing : Incorporate ¹³C into the isopropyl groups to track metabolic fate in cell cultures using LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
